Product packaging for 3-Bromo-2-phenylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 4044-95-5)

3-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B1270516
CAS No.: 4044-95-5
M. Wt: 273.13 g/mol
InChI Key: HVPPJXIGEZYEGQ-UHFFFAOYSA-N
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Description

The imidazo[1,2-a]pyridine (B132010) moiety represents a fused bicyclic system containing a nitrogen atom at a bridgehead position. This structural arrangement confers unique chemical and physical properties, making it a privileged scaffold in various chemical disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrN2 B1270516 3-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPJXIGEZYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355649
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-95-5
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 2 Phenylimidazo 1,2 a Pyridine

Cyclization Reactions for Imidazo[1,2-a]pyridine (B132010) Formation

The construction of the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine. Various methods have been developed for this purpose, with condensation and multi-component reactions being the most prominent.

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

The condensation of 2-aminopyridines with α-halocarbonyl compounds stands as a classical and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine ring system.

The reaction of 2-aminopyridine (B139424) with an α-bromoketone, such as 2-bromoacetophenone (B140003), is a foundational method for producing 2-phenylimidazo[1,2-a]pyridine (B181562). bio-conferences.org This reaction typically involves the nucleophilic attack of the pyridine (B92270) nitrogen of 2-aminopyridine on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the final product.

A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine involves the reaction of 2-aminopyrimidine (B69317) and 2-bromoacetophenone in acetone (B3395972) under reflux conditions for 5 hours. chemicalbook.com The resulting product is then treated with dilute hydrochloric acid and neutralized to afford the desired compound in high yield. chemicalbook.com

Table 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine

ReactantsReagents & ConditionsProductYieldReference
2-Aminopyrimidine, 2-Bromoacetophenone1. Acetone, reflux, 5h2. 3N HCl, reflux, 1h3. 15% NH4OH2-Phenylimidazo[1,2-a]pyrimidine90% chemicalbook.com

To enhance the efficiency and yield of the condensation reaction, various catalysts have been employed. Copper silicate (B1173343) has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. nanobioletters.com The reaction between 2-aminopyridine and substituted phenacyl bromides is carried out in ethanol (B145695) under reflux in the presence of a catalytic amount of copper silicate. nanobioletters.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective catalyst for this transformation. royalsocietypublishing.org The DBU-catalyzed cyclization of 2-aminopyridines and phenacyl bromides proceeds in aqueous ethanol at room temperature, offering a greener solvent system. royalsocietypublishing.orgroyalsocietypublishing.org This method has been successfully applied to multigram-scale synthesis, demonstrating its practical utility. royalsocietypublishing.org

Table 2: Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine

ReactantsCatalystSolventTemperatureYieldReference
2-Aminopyridine, Phenacyl bromideCopper Silicate (10 mol%)EthanolRefluxNot specified nanobioletters.com
2-Aminopyridine, Phenacyl bromideDBUCHCl3Room Temp.80% royalsocietypublishing.org
2-Aminopyridine, Phenacyl bromideDBUAqueous Ethanol (1:1 v/v)Room Temp.65-94% royalsocietypublishing.orgroyalsocietypublishing.org

In a move towards more sustainable chemistry, solvent-free methods for the synthesis of 2-phenylimidazo[1,2-a]pyridine have been developed. scielo.brnih.gov A highly efficient approach involves the neat reaction of 2-aminopyridine with α-bromoacetophenone at 60 °C, which proceeds without the need for a catalyst and affords the product in high yield. scielo.br

Another one-pot, solvent-free method utilizes acetophenone (B1666503), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine in the presence of sodium carbonate at room temperature. nih.govnih.gov This approach avoids the use of lachrymatory α-haloketones by generating the bromo-intermediate in situ. nih.gov

Table 3: Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

ReactantsReagents & ConditionsYieldReference
2-Aminopyridine, α-Bromoacetophenone60 °C, 20 min, no catalyst91% scielo.br
Acetophenone, [Bmim]Br₃, 2-AminopyridineNa₂CO₃, room temp., 40 min82% nih.govnih.gov

Multi-component Reactions for Imidazo[1,2-a]pyridine Ring System Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like imidazo[1,2-a]pyridines in a single step. bio-conferences.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core, often involving the reaction of a 2-aminopyridine, an aldehyde, and a third component such as an isonitrile or an alkyne. bio-conferences.org

For instance, a three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, can be employed to construct the imidazo[1,2-a]pyridine scaffold. bio-conferences.org Similarly, the combination of 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones under solvent-free conditions at high temperatures provides an efficient route to 3-amino-2-arylimidazo[1,2-a]pyridines. bio-conferences.org While these methods are powerful for generating diverse imidazo[1,2-a]pyridines, specific examples for the direct synthesis of 2-phenylimidazo[1,2-a]pyridine are less detailed in the provided context.

Regioselective Bromination Strategies to C3 of Imidazo[1,2-a]pyridines

Once the 2-phenylimidazo[1,2-a]pyridine core is synthesized, the next step is the regioselective introduction of a bromine atom at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution. nih.gov

A photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using carbon tetrabromide (CBr₄) as the bromine source has been reported. researchgate.netfigshare.com This method provides a convenient and practical protocol for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines. researchgate.net Another approach involves a base-promoted regioselective bromination using CBr₄. researchgate.netdntb.gov.ua

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich aromatic compounds and can be employed for the bromination of imidazo[1,2-a]pyridines. wikipedia.orgorganic-chemistry.org The reaction of 2-phenylimidazo[1,2-a]pyridine with NBS would be expected to yield the 3-bromo derivative.

A one-pot method for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines involves the coupling of 2-aminopyridine with phenylacetophenones in the presence of bromotrichloromethane (B165885) (CBrCl₃). In this reaction, the 2-aminopyridine acts as an α-bromination shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of the ketone, leading to the formation of the this compound derivative. organic-chemistry.org

Table 4: Regioselective Bromination of 2-Phenylimidazo[1,2-a]pyridine

SubstrateBrominating AgentConditionsProductReference
2-Arylimidazo[1,2-a]pyridinesCBr₄Visible light, photocatalyst2-Aryl-3-bromoimidazo[1,2-a]pyridines researchgate.netfigshare.com
Imidazo[1,2-α]pyridinesCBr₄NaOHC3-Brominated imidazo[1,2-α]pyridines researchgate.netdntb.gov.ua
2-Aminopyridine, PhenylacetophenonesCBrCl₃80 °C, 5hDisubstituted 3-phenylimidazo[1,2-a]pyridines organic-chemistry.org

Direct C(sp²)-H Bond Functionalization for 3-Bromination

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for introducing a bromine atom at the C3 position of the 2-phenylimidazo[1,2-a]pyridine core. This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.

While specific protocols detailing the use of aluminum tribromide (AlBr₃) with tert-butyl hydroperoxide (TBHP) for the C3-bromination of 2-phenylimidazo[1,2-a]pyridine are not extensively documented in the available literature, the use of Lewis acids to activate substrates towards electrophilic attack is a fundamental concept in organic synthesis. For instance, iron(III) bromide (FeBr₃) has been employed as a Lewis acid catalyst to facilitate the direct functionalization of 2-arylimidazo[1,2-a]pyridines. rsc.org In such systems, the Lewis acid coordinates to the heterocyclic nitrogen, enhancing the electrophilicity of the imidazopyridine ring and directing functionalization to the electron-rich C3 position. rsc.org This principle suggests that a system like AlBr₃/TBHP could potentially activate the C-H bond for subsequent bromination, although specific conditions and efficacies for this particular transformation require further investigation.

A significant advancement in the synthesis of 3-bromo-imidazo[1,2-a]pyridines is the development of transition-metal-free protocols. One such method utilizes inexpensive and readily available sodium bromite (B1237846) (NaBrO₂) as the bromine source. researchgate.netrsc.org This approach offers high regioselectivity for the C3 position under mild, acidic conditions. researchgate.net The reaction typically proceeds in a solvent such as dimethylformamide (DMF) at moderate temperatures, providing the desired 3-bromo products in good to excellent yields. researchgate.netrsc.org This metal-free method is advantageous from both an economic and environmental perspective, avoiding the cost and potential toxicity associated with transition metal catalysts. researchgate.net

Table 1: Transition-Metal-Free C3-Bromination using Sodium Bromite

SubstrateReagentsSolventTemp.YieldReference
Imidazo[1,2-a]pyridinesNaBrO₂, Acetic AcidDMF60°C64-92% researchgate.net

Copper-mediated reactions provide an effective pathway for the regioselective C-H halogenation of 2-phenylimidazo[1,2-a]pyridine. researchgate.net These methods utilize a copper salt (CuX, where X is a halide) as a catalyst in the presence of an oxygen atmosphere. researchgate.net The copper catalyst facilitates the activation of the C3 C-H bond, leading to the formation of the C-Br bond with high selectivity. This protocol has been shown to produce C3-halogenated 2-phenylimidazo[1,2-a]pyridines in yields of up to 96%, demonstrating its high efficiency. researchgate.net

Bromination Shuttle Mechanisms (e.g., 2-aminopyridine/CBrCl₃ system)

An innovative one-pot, metal-free strategy for synthesizing the 2-phenylimidazo[1,2-a]pyridine core involves a unique bromination shuttle mechanism. organic-chemistry.orgnih.govacs.org In this protocol, 2-aminopyridine is coupled with a ketone, such as a phenylacetophenone, using bromotrichloromethane (CBrCl₃) as the bromine source. organic-chemistry.org The 2-aminopyridine itself acts as a shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of the ketone. organic-chemistry.orgnih.govacs.org This in-situ generation of an α-bromoketone intermediate triggers a cascade of reactions, including condensation and intramolecular cyclization, to form the final disubstituted 3-phenylimidazo[1,2-a]pyridine (B1605887) product. organic-chemistry.org This method is notable for its operational simplicity, use of inexpensive starting materials, and avoidance of pre-functionalization steps and metal catalysts. organic-chemistry.orgnih.gov

Base-Promoted Bromination with Bromine Sources (e.g., CBr₄)

The C3-bromination of imidazo[1,2-a]pyridines can be effectively achieved using carbon tetrabromide (CBr₄) as the bromine source in a base-promoted reaction. researchgate.netresearchgate.net This method, which employs a simple base like sodium hydroxide (B78521) (NaOH), offers high efficiency and regioselectivity for the synthesis of C3-brominated products. researchgate.net The reaction provides a straightforward and effective means of constructing the C-Br bond on the imidazo[1,2-a]pyridine scaffold. researchgate.netresearchgate.net

Table 2: Base-Promoted C3-Bromination with Carbon Tetrabromide

SubstrateBromine SourceBaseKey FeatureReference
Imidazo[1,2-α]pyridinesCBr₄NaOHHigh efficiency and regioselectivity researchgate.net

Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridines

A versatile and chemodivergent approach allows for the selective synthesis of 3-bromoimidazo[1,2-a]pyridines from the same starting materials used to produce other scaffolds, namely α-bromoketones and 2-aminopyridines. nih.govrsc.orgresearchgate.net By carefully selecting the reaction conditions, the synthetic pathway can be directed towards the desired brominated heterocycle. Specifically, when the reaction is conducted in ethyl acetate (B1210297) with only tert-butyl hydroperoxide (TBHP) as an additive, a one-pot tandem cyclization/bromination sequence occurs. nih.govrsc.org This process yields 3-bromoimidazo[1,2-a]pyridines without the need for a base, as the cyclization is promoted by the subsequent bromination step. nih.govrsc.orgpolyu.edu.hk This methodology is valued for its operational simplicity and the ability to generate the versatile 3-bromo-substituted products, which can serve as key intermediates for further diversification. nih.gov

Table 3: Chemodivergent Synthesis of 3-Bromoimidazo[1,2-a]pyridines

Reactant 1Reactant 2ReagentSolventTemperatureProductReference
α-Bromoketone2-AminopyridineTBHPEthyl Acetate90°C3-Bromoimidazo[1,2-a]pyridine researchgate.netresearchgate.net

Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of this compound. These approaches often prioritize milder reaction conditions, improved yields, and sustainable practices.

Electrosynthesis has emerged as a powerful and green tool for molecular synthesis, replacing traditional chemical oxidants with electricity. researchgate.net An efficient electrochemical protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridines has been developed through the co-electrolysis of 2-aminopyridines and α-bromoketones. researchgate.netresearchgate.net This method proceeds via a domino condensation/bromination sequence in a simple undivided cell, avoiding the need for external oxidants. researchgate.netresearchgate.net

These electrochemical reactions are noted for being conducted under remarkably mild conditions and often utilize environmentally friendly solvents. researchgate.netresearchgate.net For instance, a method developed by Lei in 2019 demonstrated the electro-oxidative bromination of imidazoheterocycles using sodium bromide at 80°C in a DMF/H₂O solvent mixture. researchgate.net This process, carried out at a constant current, provides the C3-halogenated products in moderate to excellent yields. researchgate.net The scalability of these electrochemical methods has also been demonstrated, making them viable for larger-scale production. researchgate.netresearchgate.net

Table 1: Key Features of Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines

FeatureDescriptionReference
Reactants 2-Aminopyridines and α-bromoketones researchgate.net
Method Co-electrolysis in an undivided cell researchgate.netresearchgate.net
Key Advantage Avoids external chemical oxidants researchgate.netresearchgate.net
Conditions Mild, ambient temperature researchgate.net
Solvents Eco-friendly options available (e.g., DMF/H₂O) researchgate.net
Atmosphere Nitrogen researchgate.net
Electrodes Graphite anode, Platinum cathode researchgate.net
Yields Moderate to excellent researchgate.net
Scalability Easily scaled up researchgate.netresearchgate.net

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govlookchem.com Several microwave-promoted procedures for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives have been reported. benthamdirect.comresearchgate.net

One such protocol involves the reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice, which acts as a natural acid catalyst and solvent. benthamdirect.com The reaction is irradiated with microwaves, leading to the formation of the desired products in high yields with minimal reaction times. benthamdirect.com Another approach describes a one-pot, three-component reaction between pyridine, guanidine (B92328) (or urea/thiourea), and α-bromoketones under solvent-free microwave irradiation, also affording excellent yields. researchgate.net These methods are lauded for their environmentally benign nature, avoiding hazardous solvents and poisonous catalysts. benthamdirect.com

Table 2: Comparison of Microwave-Assisted Syntheses

MethodReactantsCatalyst/SolventConditionsYieldReference
Method 1 Aromatic ketones, NBS, 2-aminopyridinesLemon Juice400W, 85°CHigh benthamdirect.com
Method 2 Pyridine, Guanidine, α-bromoketonesSolvent-free150°C, 600WExcellent researchgate.net
Method 3 2-aminopyridines, α-bromoacetophenonesNone160°C, 20 minHigh nih.gov

One-pot tandem reactions are highly efficient as they allow for the formation of complex molecules from simple starting materials in a single procedural step, minimizing waste and purification efforts. The synthesis of 2-phenylimidazo[1,2-a]pyridines has been achieved through a one-pot reaction of acetophenone, a brominating agent like [Bmim]Br₃, and 2-aminopyridine under solvent-free conditions. nih.govmdpi.com This method, conducted in the presence of Na₂CO₃, provides the corresponding products in excellent yields ranging from 72% to 89%. nih.govmdpi.com

This approach is advantageous as it circumvents the need to handle lachrymatory α-halocarbonyl compounds, which are common intermediates in other synthetic routes. mdpi.com The in-situ generation of the α-bromoketone followed by condensation with 2-aminopyridine streamlines the synthesis of the imidazo[1,2-a]pyridine core. Subsequent bromination at the C3 position can be part of the tandem process or a subsequent step.

In a novel approach leveraging renewable resources, a one-pot strategy has been designed for the transformation of lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines. nih.govnih.gov Lignin, an abundant plant-derived polymer, serves as a sustainable precursor for aromatic compounds. nih.gov This catalytic conversion utilizes 2-aminopyridine as the nitrogen source and proceeds with yields up to 95%. nih.govnih.gov

The transformation involves a highly coupled cascade of reactions, including the cleavage of C-O bonds, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling to construct the N-heterobicyclic ring. nih.govnih.gov This method demonstrates the potential of converting lignin-related polymers into valuable N-containing chemicals, offering a green and innovative route to drug skeletons like that of 2-phenylimidazo[1,2-a]pyridine. nih.gov

Table 3: Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis from Lignin Model Compound

StepReactants & ReagentsConditionsOutcomeReference
1 Lignin β-O-4 model compound, Pd/C, NaBH₄ (aq)Toluene, 140°C, 2hCleavage of C-O bonds nih.gov
2 Intermediate from Step 1, 2-Aminopyridine, I₂, NH₄HCO₃140°C, 15hDehydrative condensation and cyclization nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The emerging methodologies for the synthesis of this compound and its precursors each present distinct advantages in terms of efficiency, environmental impact, and applicability.

Electrochemical methods offer high efficiency and are environmentally friendly due to the avoidance of chemical oxidants. They operate under mild conditions and show good scalability, making them attractive for industrial applications. The regioselectivity for C3-bromination is generally high.

Microwave-assisted protocols significantly reduce reaction times and often lead to higher yields compared to conventional heating. nih.gov Their ability to be performed under solvent-free conditions or with green solvents like lemon juice enhances their appeal from a sustainability perspective. benthamdirect.comresearchgate.net

One-pot tandem processes excel in atom and step economy. By combining multiple reaction steps into a single operation, they reduce waste, energy consumption, and labor. The in-situ generation of reactive intermediates avoids the handling of hazardous materials. mdpi.com Yields are typically high, making this a very efficient approach.

The synthesis from lignin represents a paradigm shift towards the use of renewable feedstocks in pharmaceutical synthesis. While still an emerging area, it demonstrates high yields and offers a sustainable long-term alternative to fossil fuel-derived starting materials. nih.govnih.gov

Mechanistic Investigations of 3 Bromo 2 Phenylimidazo 1,2 a Pyridine Formation and Reactivity

Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Core Construction

The formation of the fused imidazo[1,2-a]pyridine ring system can be achieved through several mechanistic manifolds, each offering distinct advantages in terms of substrate scope and reaction conditions. These pathways often involve the key step of forming a C-N bond between a 2-aminopyridine (B139424) derivative and a suitable three-carbon synthon.

Nucleophilic Substitution Pathways

One of the most traditional and widely employed methods for constructing the imidazo[1,2-a]pyridine core is based on a nucleophilic substitution mechanism, often referred to as the Tschitschibabin reaction. bio-conferences.org This pathway typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as 2-bromoacetophenone (B140003). bio-conferences.orgderpharmachemica.comnih.gov

The mechanism commences with the nucleophilic attack of the endocyclic (pyridine ring) nitrogen of 2-aminopyridine on the electrophilic carbon bearing the halogen atom. bio-conferences.orgacs.org This SN2 reaction results in the formation of an N-phenacylpyridinium bromide intermediate. organic-chemistry.org Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. The final step is a dehydration event, which leads to the aromatization of the newly formed five-membered imidazole (B134444) ring, yielding the 2-phenylimidazo[1,2-a]pyridine (B181562) product. acs.org This method has been adapted to catalyst-free and solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction. bio-conferences.orgderpharmachemica.com

Cascade and Tandem Reaction Mechanisms

Cascade and tandem reactions provide an elegant and atom-economical approach to the imidazo[1,2-a]pyridine core by forming multiple bonds in a single synthetic operation without isolating intermediates. These processes are designed to proceed through a sequence of intramolecular and intermolecular reactions.

A prominent example is the three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgresearchgate.net This copper-catalyzed process combines the components in a one-pot fashion to generate highly substituted imidazo[1,2-a]pyridines. bio-conferences.org Another significant cascade approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes. acs.org This transformation proceeds via a Michael addition of the 2-aminopyridine to the MBH acetate (B1210297), followed by elimination, an intramolecular Michael addition, and finally the elimination of nitrous acid to form the aromatic product. acs.org

Furthermore, cascade sequences initiated by a Knoevenagel condensation have been developed. For instance, the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) with cyclohexane-1,3-dione proceeds through a tandem Knoevenagel condensation, followed by a Michael addition, cyclization, and tautomerization to create complex fused bisheterocycles. researchgate.net

Reaction TypeKey ReactantsBrief Mechanistic Description
Nucleophilic Substitution 2-Aminopyridine, α-HaloketoneInitial SN2 attack by pyridine (B92270) nitrogen, followed by intramolecular cyclization and dehydration. bio-conferences.orgacs.orgorganic-chemistry.org
Three-Component Reaction 2-Aminopyridine, Aldehyde, AlkyneCopper-catalyzed coupling that assembles the three components in a single pot. bio-conferences.org
Cascade with Nitroolefins 2-Aminopyridine, NitroolefinLewis acid-catalyzed cascade involving Michael addition and subsequent cyclization. bio-conferences.org
Domino A3-Coupling 2-Aminopyridine, Aldehyde, AlkyneA domino reaction involving the formation of multiple bonds to construct the heterocyclic core. acs.org
Knoevenagel/Michael Cascade Imidazo[1,2-a]pyridine-3-carbaldehyde, DioneSequence initiated by Knoevenagel condensation, followed by Michael addition and cyclization. researchgate.net

Role of In Situ Generated Intermediates (e.g., iminium ions, enamines, CuX complexes)

The efficiency and selectivity of many modern syntheses of imidazo[1,2-a]pyridines rely on the transient formation of highly reactive intermediates. These species are generated in situ and are consumed in subsequent steps of the reaction cascade.

Iminium Ions: In various multicomponent reactions, the condensation of an aldehyde with 2-aminopyridine generates an imine, which can be protonated or activated by a Lewis acid to form a reactive iminium ion. rsc.orgnih.govrsc.org This electrophilic intermediate is then susceptible to nucleophilic attack. For example, in an iodine-catalyzed three-component reaction, the in situ formed iminium ion is attacked by an isocyanide, leading to a [4+1] cycloaddition that ultimately furnishes the imidazo[1,2-a]pyridine ring. rsc.orgnih.gov Similarly, in aza-Friedel–Crafts reactions, an aldehyde and a secondary amine can form an iminium ion, which is then attacked by the electron-rich C3 position of an existing imidazo[1,2-a]pyridine. mdpi.com

CuX Complexes: Copper catalysts are frequently used, particularly in three-component reactions involving alkynes. bio-conferences.org In these systems, copper(I) salts react with terminal alkynes to form copper acetylide complexes. These complexes are key intermediates that can then react with the iminium ion generated from the aldehyde and 2-aminopyridine, facilitating the crucial C-C bond formation required for the cyclization process. researchgate.net

Other Intermediates: Some synthetic strategies involve the in situ generation of other reactive species. For instance, an iodine-catalyzed reaction between acetophenone (B1666503), 2-aminopyridine, and dimedone is proposed to proceed through the in situ formation of phenylglyoxal. acs.orgnih.gov In other cases, an α-bromoketone, the classic reactant for nucleophilic substitution, can itself be generated in situ from a ketone using a brominating agent, which is then immediately consumed in the reaction with 2-aminopyridine. nih.govorganic-chemistry.org

Elucidation of Regioselectivity in C3-Bromination

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is a critical aspect of its chemistry, with functionalization occurring preferentially at the C3 position.

Electrophilic Aromatic Substitution Mechanisms at C3

The bromination of 2-phenylimidazo[1,2-a]pyridine is a classic example of an electrophilic aromatic substitution reaction. The high regioselectivity for the C3 position can be explained by examining the stability of the cationic intermediates (arenium ions or Wheland intermediates) formed upon electrophilic attack. stackexchange.com

The imidazo[1,2-a]pyridine scaffold consists of an electron-rich five-membered imidazole ring fused to a relatively electron-deficient six-membered pyridine ring. stackexchange.com Electrophilic attack is therefore directed towards the imidazole ring. When an electrophile, such as Br⁺, attacks at the C3 position, a resonance-stabilized cationic intermediate is formed. Crucially, in this intermediate, the aromatic sextet of the fused pyridine ring can be preserved in the resonance structures, which lends significant stability. stackexchange.com

In contrast, if the electrophile were to attack at the C2 position, the resulting cationic intermediate would have its positive charge distributed in a way that disrupts the aromaticity of the pyridine ring, leading to a less stable intermediate. stackexchange.com According to Hammond's postulate, the transition state leading to the more stable intermediate will be lower in energy, and thus the reaction pathway through this intermediate will be faster. This inherent electronic property makes the C3 position the most nucleophilic and readily attacked by a wide range of electrophiles. stackexchange.comresearchgate.net

Influence of Substituent Effects on Regioselectivity

Studies on the direct halogenation of substituted imidazo[1,2-a]pyridines have shown that the C3 regioselectivity is highly robust. nih.gov For instance, the presence of either electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl, -I) groups on the pyridine portion of the scaffold does not alter the site of bromination, which consistently occurs at C3. nih.gov

The effect of substituents on the 2-phenyl ring has also been investigated in the context of C3-alkylation via an aza-Friedel–Crafts reaction. mdpi.com In this reaction, the imidazo[1,2-a]pyridine acts as the nucleophile attacking an in situ generated iminium ion. The results, summarized in the table below, indicate that the reaction proceeds efficiently with a variety of substituents on the 2-phenyl ring. Both electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl, cyano) are well-tolerated, affording the C3-alkylated products in good to excellent yields. mdpi.com This demonstrates that while these substituents can modulate the nucleophilicity of the heterocyclic system, the C3 position remains overwhelmingly the most reactive site for electrophilic attack. mdpi.com

EntryR¹ Substituent (on 2-phenyl ring)Product Yield (%)
14-Me92
24-F85
34-Cl88
44-Br91
54-CF₃75
64-CN78

Data derived from a Y(OTf)₃-catalyzed aza-Friedel–Crafts reaction of substituted 2-phenylimidazo[1,2-a]pyridines. mdpi.com


Role of Oxidants and Catalysts in Directing Bromination

The regioselective bromination of 2-phenylimidazo[1,2-a]pyridine at the C3 position is a critical step in the synthesis of the title compound. The choice of oxidant and catalyst plays a pivotal role in directing this selectivity and achieving high yields. Transition-metal-free approaches have been developed that utilize affordable and environmentally benign reagents.

One such method employs sodium bromite (B1237846) (NaBrO₂) as both the bromine source and the oxidant in the presence of an acid, such as acetic acid. Mechanistic investigations suggest that the reaction proceeds through the in situ generation of a reactive bromine species. The proposed mechanism, outlined below, highlights the role of the oxidant in this regioselective halogenation.

Proposed Mechanism for Transition-Metal-Free Bromination:

Activation of Bromite: In the acidic medium, sodium bromite undergoes a reaction to generate bromous acid (HBrO₂), which is a key intermediate.

Generation of Electrophilic Bromine: Bromous acid is unstable and is believed to disproportionate or react further to form a more potent electrophilic bromine species, potentially hypobromous acid (HOBr) or a related species.

Electrophilic Attack: The electron-rich C3 position of the 2-phenylimidazo[1,2-a]pyridine ring is susceptible to electrophilic attack. The generated electrophilic bromine species selectively attacks this position. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor electrophilic substitution at the C3 position due to the higher electron density at this carbon.

Deprotonation: Following the electrophilic addition of the bromine species, a proton is lost from the C3 carbon to restore the aromaticity of the imidazo[1,2-a]pyridine ring, yielding the final 3-bromo-2-phenylimidazo[1,2-a]pyridine product.

The oxidant, in this case, sodium bromite, is the source of the electrophilic bromine and drives the reaction forward. The acidic conditions are crucial for the activation of the bromite. The high regioselectivity is primarily governed by the electronic nature of the imidazo[1,2-a]pyridine core.

Another approach to the C3-bromination of imidazo[1,2-a]pyridines involves the use of carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide (B78521) (NaOH). While the detailed mechanism may differ, it is proposed to involve the generation of a tribromomethyl anion, which can then act as a source of electrophilic bromine or proceed through a radical pathway. The base is essential for initiating the reaction with CBr₄.

The following table summarizes the key reagents and their proposed roles in directing the C3-bromination of 2-phenylimidazo[1,2-a]pyridine.

Brominating System Catalyst/Promoter Oxidant Proposed Role of Reagents Reference
Sodium Bromite (NaBrO₂)Acetic AcidSodium BromiteAcetic acid activates the bromite. NaBrO₂ acts as both the bromine source and the oxidant, generating an electrophilic bromine species that selectively attacks the electron-rich C3 position.
Carbon Tetrabromide (CBr₄)Sodium Hydroxide-The base promotes the reaction of CBr₄ to generate a reactive bromine species.

Mechanistic Studies of Chemical Transformations

This compound, once formed, serves as a versatile building block for further chemical transformations, allowing for the introduction of various functional groups at the C3 position. Understanding the mechanisms of these reactions is key to expanding the synthetic utility of this compound.

Catalytic Ortoleva-King Reaction

The Ortoleva-King reaction is a classical method for the synthesis of N-heterocycles, and its catalytic variants have been developed for the efficient synthesis of the imidazo[1,2-a]pyridine core, the precursor to this compound. While the bromination occurs after the formation of the imidazo[1,2-a]pyridine ring, understanding the mechanism of the ring formation is crucial context.

The catalytic Ortoleva-King reaction typically involves the reaction of a 2-aminopyridine with a ketone in the presence of iodine and a catalyst. Various metal catalysts, including iron, nickel, and zinc, have been employed to facilitate this transformation. The reaction is believed to proceed through a sequence of α-iodination, Ortoleva-King type reaction, and cyclization.

A plausible catalytic cycle for an iron-catalyzed Ortoleva-King type synthesis of 2-phenylimidazo[1,2-a]pyridine is as follows:

α-Iodination of the Ketone: In the presence of a catalyst like FeCl₃ and molecular iodine, the acetophenone undergoes α-iodination to form α-iodoacetophenone. The catalyst can act as a Lewis acid to activate the ketone towards enolization and subsequent reaction with iodine.

Formation of the Ortoleva-King Intermediate: The α-iodoacetophenone then reacts with 2-aminopyridine to form a pyridinium (B92312) salt, the Ortoleva-King intermediate. This is a nucleophilic substitution reaction where the nitrogen of the aminopyridine displaces the iodide.

Cyclization: The pyridinium intermediate then undergoes an intramolecular cyclization. A base, which can be another molecule of 2-aminopyridine or an added base, deprotonates the α-carbon, leading to the formation of a transient ylide. This ylide then attacks the imine-like carbon of the pyridine ring.

Aromatization: The resulting intermediate undergoes dehydration and oxidation to afford the aromatic 2-phenylimidazo[1,2-a]pyridine. In aerobic oxidations, molecular oxygen can act as the terminal oxidant to regenerate the catalyst and drive the aromatization step.

The catalyst in this reaction plays a crucial role in facilitating the initial α-iodination and potentially in the subsequent cyclization and oxidation steps. The use of catalytic amounts of iodine is a significant improvement over the classical Ortoleva-King reaction which often requires stoichiometric amounts.

Aerobic Oxidative Cross-Dehydrogenative Coupling

This compound can undergo further C-H functionalization, although the parent 2-phenylimidazo[1,2-a]pyridine is more commonly studied in cross-dehydrogenative coupling (CDC) reactions. These reactions allow for the formation of C-C bonds directly from two C-H bonds, representing a highly atom-economical synthetic strategy. The aerobic oxidative CDC of 2-arylimidazo[1,2-a]pyridines with aldehydes, catalyzed by iron(III) bromide (FeBr₃), provides a direct route to 3-aroylimidazo[1,2-a]pyridines. The presence of the bromo substituent at the C3 position would likely block this specific transformation at that site, but understanding the mechanism for the parent system is instructive for potential reactions at other positions or for related CDC reactions.

The proposed mechanism for the FeBr₃-catalyzed aerobic oxidative cross-dehydrogenative coupling of 2-phenylimidazo[1,2-a]pyridine with an aldehyde is as follows:

Lewis Acid Activation: The FeBr₃ catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The electron-rich C3 position of 2-phenylimidazo[1,2-a]pyridine acts as a nucleophile and attacks the activated carbonyl carbon of the aldehyde, forming an intermediate.

Proton Transfer and Dehydration: A proton transfer and subsequent dehydration of the intermediate leads to the formation of a stabilized carbocationic species.

Oxidation: This is the key step where the oxidant, molecular oxygen (O₂), plays its role. The carbocationic intermediate is oxidized to the final 3-aroylimidazo[1,2-a]pyridine product. The iron catalyst is likely involved in this process, potentially cycling between different oxidation states (e.g., Fe(III)/Fe(II)) to facilitate the electron transfer to oxygen.

Control experiments have shown that in the absence of oxygen (under an argon atmosphere), the reaction can lead to the formation of bis(imidazo[1,2-a]pyridinyl)methane derivatives, highlighting the crucial role of oxygen as the terminal oxidant in directing the reaction towards the aroyl product.

The following table provides a summary of the mechanistic steps in the FeBr₃-catalyzed aerobic oxidative CDC reaction.

Step Description Role of Catalyst/Oxidant
1. ActivationFeBr₃ activates the aldehyde by coordinating to the carbonyl oxygen.FeBr₃ acts as a Lewis acid catalyst.
2. Nucleophilic AttackThe C3 position of 2-phenylimidazo[1,2-a]pyridine attacks the activated aldehyde.-
3. DehydrationThe resulting intermediate undergoes dehydration.-
4. OxidationThe intermediate is oxidized to the final product.Molecular oxygen (O₂) acts as the terminal oxidant, likely facilitated by the iron catalyst.

Chemical Transformations and Functionalization of 3 Bromo 2 Phenylimidazo 1,2 a Pyridine

Cross-Coupling Reactions at the C3-Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-2-phenylimidazo[1,2-a]pyridine, the C3-bromo substituent serves as a prime site for such transformations.

The Suzuki-Miyaura reaction is one of the most widely used methods for creating C-C bonds, coupling an organohalide with an organoboron compound. nih.govnih.gov This reaction is highly effective for the C3-arylation of this compound, allowing for the introduction of various aryl and heteroaryl groups. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the biaryl product. mdpi.comtcichemicals.com

The reaction conditions are typically mild and tolerant of a wide range of functional groups. nih.govtcichemicals.com For instance, the coupling of this compound derivatives with different arylboronic acids can be achieved using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent system like dioxane/water.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling at the C3 Position of Imidazo[1,2-a]pyridines

Entry Aryl Boronic Acid Catalyst / Base Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 2,3-Diphenylimidazo[1,2-a]pyridine High
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine Good

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions on related heterocyclic systems.

The introduction of an alkynyl group at the C3 position can be accomplished through palladium-catalyzed reactions, such as the Sonogashira coupling. This reaction typically involves coupling the 3-bromo derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method provides access to a class of compounds that are valuable intermediates for further synthetic manipulations or as final products with specific electronic or biological properties.

The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has been achieved through sequences involving palladium-catalyzed cross-coupling reactions, highlighting the utility of functionalizing the imidazo[1,2-a]pyridine (B132010) core. nih.gov

Table 2: Palladium-Catalyzed Alkynylation of 3-Bromo-imidazo[1,2-a]pyridine Derivatives

Entry Alkyne Catalyst System Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ / CuI / Et₃N 2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine High
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI / DIPA 3-((Trimethylsilyl)ethynyl)-2-phenylimidazo[1,2-a]pyridine Good

This table is illustrative and based on typical conditions for Sonogashira reactions on similar bromo-heterocycles. doi.org

The scope of palladium-catalyzed cross-coupling reactions at the C3 position of this compound is broad, but not without limitations. While aryl, heteroaryl, and alkynyl groups are readily introduced, the efficiency of these reactions can be influenced by several factors.

Scope:

Aryl and Heteroaryl Groups: A wide variety of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl boronic acids can be successfully coupled. nih.gov

Functional Group Tolerance: The reactions are generally tolerant of various functional groups, including esters, ketones, and nitro groups, which allows for the synthesis of complex molecules. researchgate.net

Catalyst Systems: A range of palladium catalysts and ligands are available, allowing for optimization to achieve high yields for specific substrates. researchgate.net

Limitations:

Steric Hindrance: Highly sterically hindered substrates, both on the imidazopyridine core and the coupling partner, can lead to lower reaction yields or require more forceful reaction conditions.

Catalyst Deactivation: In some cases, the nitrogen atoms within the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. The choice of an appropriate ligand is crucial to mitigate this effect.

Substrate Compatibility: While generally broad, the scope can be limited by the stability of the coupling partners under the reaction conditions. For example, some organogold compounds have shown limited reactivity with certain halides in palladium-catalyzed cross-coupling. researchgate.net

Direct C-H Functionalization of Imidazo[1,2-a]pyridines relevant to this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. rsc.orgrsc.org For the imidazo[1,2-a]pyridine system, the C3 position is particularly susceptible to electrophilic and radical attack. These methods are relevant to this compound as they represent alternative synthetic routes or complementary strategies for introducing functional groups.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This methodology has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. nih.govresearchgate.net

C3-Arylation: Photoredox catalysis can facilitate the coupling of imidazo[1,2-a]pyridines with aryl diazonium salts or other precursors to form C3-arylated products.

C3-Trifluoromethylation: The trifluoromethyl group (CF₃) is of great importance in medicinal chemistry. Photoredox-catalyzed reactions using reagents like CF₃I or the Langlois reagent allow for the direct introduction of a CF₃ radical at the C3 position of the imidazo[1,2-a]pyridine ring. nih.gov The reaction is often initiated by a photocatalyst, such as Ru(bpy)₃²⁺ or an organic dye, which, upon excitation by visible light, engages in a single-electron transfer (SET) process to generate the trifluoromethyl radical. nih.govnih.gov

These C-H functionalization techniques highlight the reactivity of the imidazo[1,2-a]pyridine core and provide synthetic pathways that are complementary to the cross-coupling of the C3-bromo derivative.

Table 3: Examples of Photoredox-Catalyzed C3-Functionalization of Imidazo[1,2-a]pyridines

Entry Functionalization Reagent Photocatalyst Product Type
1 Trifluoromethylation CF₃SO₂Cl Ru(bpy)₃Cl₂ 3-(Trifluoromethyl)-imidazo[1,2-a]pyridine
2 Perfluoroalkylation Rƒ-I Eosin Y 3-(Perfluoroalkyl)-imidazo[1,2-a]pyridine
3 Sulfenylation Aryl Thiol Rose Bengal 3-(Arylthio)-imidazo[1,2-a]pyridine

This table is based on reported visible-light-induced C-H functionalization of the general imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net

Metal-Catalyzed C-H Activation and Annulation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the 2-phenylimidazo[1,2-a]pyridine (B181562) core, transition metal-catalyzed C-H activation and subsequent annulation reactions provide an elegant route to polycyclic aromatic compounds. While reactions are often demonstrated on the parent 2-phenylimidazo[1,2-a]pyridine, the principles are applicable to its 3-bromo derivative, which can either be a substrate or a product of subsequent transformations.

Rhodium(III)-catalyzed C-H activation of 2-phenylimidazo[1,2-a]pyridines and their subsequent oxidative coupling with alkynes have been shown to be a divergent process, yielding different products based on the reaction conditions. wikipedia.orgwikipedia.org When AgOAc is employed as the oxidant, the reaction can lead to 5,6-disubstituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. wikipedia.org This transformation proceeds through an initial nitrogen chelation-assisted C-H activation at the ortho-position of the C2-phenyl ring, followed by a rollover C-H activation. wikipedia.org In contrast, using AgBF4 as a co-oxidant can result in the formation of a fused isoquinolinium salt via C-C and C-N bond formation. wikipedia.org

Palladium(II) catalysis offers an alternative pathway for the oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with internal alkynes. acs.orgpublish.csiro.au This method can produce two distinct classes of fused N-heterocycles: naphtho[1',2':4,5]imidazo[1,2-a]pyridines (NIPs) and imidazo[5,1,2-cd]indolizines (IIDs), arising from the cleavage of C-H bonds on different parts of the substrate. acs.orgpublish.csiro.au Notably, the regioselectivity of this Pd(II)-catalyzed reaction with asymmetrical alkynes is reversed compared to that observed with Rh(III) catalysis. acs.orgpublish.csiro.au

The following table summarizes representative metal-catalyzed C-H activation and annulation reactions of the 2-phenylimidazo[1,2-a]pyridine scaffold.

Catalyst SystemCoupling PartnerOxidantProduct TypeReference
[RhCpCl2]2Internal AlkyneAgOAcNaphtho[1′,2′:4,5]imidazo[1,2-a]pyridine wikipedia.org
[RhCpCl2]2Internal AlkyneAgBF4Fused Isoquinolinium Salt wikipedia.org
Pd(OAc)2Internal AlkyneAg2ONaphtho[1',2':4,5]imidazo[1,2-a]pyridine or Imidazo[5,1,2-cd]indolizine acs.org

C3-Alkylation via Three-Component Aza-Friedel–Crafts Reactions

The C3-position of the imidazo[1,2-a]pyridine nucleus is nucleophilic and readily undergoes electrophilic substitution. The aza-Friedel–Crafts reaction provides a direct method for the C3-alkylation of this scaffold. A particularly efficient approach is the three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid.

Yttrium(III) triflate (Y(OTf)3) has been demonstrated to be an effective catalyst for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through this three-component aza-Friedel–Crafts reaction. researchgate.netwikipedia.orgnih.gov This method is characterized by its operational simplicity, high atom economy, and broad substrate scope, tolerating a variety of functional groups on both the imidazo[1,2-a]pyridine and the aldehyde. researchgate.netwikipedia.orgnih.gov The reaction proceeds smoothly in a normal air atmosphere without the need for inert gas protection or anhydrous conditions. researchgate.netwikipedia.orgnih.gov

The reaction involves the in situ formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the C3-position of the imidazo[1,2-a]pyridine. Studies have shown that 2-phenylimidazo[1,2-a]pyridines bearing both electron-donating and electron-withdrawing groups on the phenyl ring are suitable substrates for this transformation, affording the desired C3-alkylated products in moderate to good yields. wikipedia.orgmdpi.com While these studies primarily focus on the parent 2-phenylimidazo[1,2-a]pyridine, the methodology is directly applicable for the alkylation at the C3-position before a bromination step or on a pre-functionalized, non-brominated C3 substrate.

Below is a table showcasing the scope of the Y(OTf)3-catalyzed three-component aza-Friedel–Crafts reaction with 2-phenylimidazo[1,2-a]pyridine.

AldehydeAmineProduct Yield (%)Reference
p-TolualdehydeMorpholine92 wikipedia.org
4-ChlorobenzaldehydeMorpholine85 wikipedia.org
4-FluorobenzaldehydeMorpholine88 wikipedia.org
2,4-DichlorobenzaldehydeMorpholine83 masterorganicchemistry.com
4-(Trifluoromethyl)benzaldehydeMorpholine80 wikipedia.org

Further Derivatization and Scaffold Modification

The this compound scaffold is a versatile platform for further chemical modifications, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Substitution Reactions

The C3-bromo substituent on the 2-phenylimidazo[1,2-a]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents at the C3-position.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a C-C bond, leading to the synthesis of 3-alkenyl-2-phenylimidazo[1,2-a]pyridines. libretexts.orgprinceton.edu This reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: This cross-coupling reaction utilizes a terminal alkyne as the coupling partner to introduce an alkynyl group at the C3-position. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgjk-sci.comorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. nih.govresearchgate.netnrochemistry.com It is catalyzed by a palladium complex with a suitable phosphine ligand. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. nrochemistry.comwikipedia.orgscribd.comlibretexts.org It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups. wikipedia.orglibretexts.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds by coupling the aryl bromide with alcohols, amines, or thiols, respectively. organic-chemistry.orgnih.gov

Oxidation and Reduction Reactions

The imidazo[1,2-a]pyridine core and its substituents can undergo various oxidation and reduction reactions, allowing for further functional group manipulation.

Oxidation: The nitrogen atom at position 1 (N-1) of the imidazo[1,2-a]pyridine ring can be oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. libretexts.orgnih.govnih.gov The resulting N-oxide can then be used in further synthetic transformations. Additionally, if the 2-phenyl group or other substituents on the scaffold contain alkyl side chains, these can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4), provided there is a benzylic proton. masterorganicchemistry.comlibretexts.orgresearchgate.net

Reduction: The bromine atom at the C3-position can be removed (hydrodebromination) through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. asianpubs.orgresearchgate.netcommonorganicchemistry.com This reaction provides access to the parent 2-phenylimidazo[1,2-a]pyridine. If a nitro group is present on the scaffold, it can be selectively reduced to an amino group using various reagents, including catalytic hydrogenation, or metals like iron or tin(II) chloride in acidic media. wikipedia.orgnih.govcommonorganicchemistry.com The pyridine (B92270) ring of the imidazo[1,2-a]pyridine system can also be reduced to a piperidine ring under more forcing catalytic hydrogenation conditions, typically using a platinum or rhodium catalyst. nih.govasianpubs.orgresearchgate.net

Synthesis of Poly-fused Imidazo[1,2-a]pyridine Systems

The this compound scaffold can serve as a key building block for the construction of more complex, poly-fused heterocyclic systems. These larger, often planar, aromatic systems are of interest for their potential applications in materials science and as biologically active molecules.

One powerful strategy for the synthesis of such systems is the intramolecular Heck reaction. wikipedia.orgprinceton.eduresearchgate.netnih.gov By introducing a vinyl or allyl group at a suitable position on the 2-phenyl ring or the pyridine ring of a this compound derivative, an intramolecular palladium-catalyzed cyclization can be effected to form a new ring fused to the existing scaffold. wikipedia.orgprinceton.edu

Another approach involves the Pictet-Spengler reaction. publish.csiro.auresearchgate.netresearchgate.netbeilstein-journals.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. By functionalizing the 2-phenylimidazo[1,2-a]pyridine core with an appropriate aminoethyl side chain, it can undergo a Pictet-Spengler type reaction to generate a new fused ring system.

Furthermore, palladium-catalyzed annulation reactions, as discussed in section 4.2.3, can be employed to build additional rings onto the imidazo[1,2-a]pyridine framework. For instance, the reaction with coumarins can lead to the formation of benzofuran-fused systems. wikipedia.org

Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for high-throughput screening in drug discovery. The imidazo[1,2-a]pyridine scaffold is well-suited for solid-phase synthesis, and the 3-bromo derivative can be a key intermediate in this process.

A common strategy involves the initial construction of the imidazo[1,2-a]pyridine ring on a solid support. This can be achieved by reacting a resin-bound α-haloketone with a 2-aminopyridine (B139424). beilstein-journals.orgnih.gov Once the resin-bound imidazo[1,2-a]pyridine is formed, the C3-position can be functionalized. For instance, halogenation of the polymer-bound imidazo[1,2-a]pyridine can introduce a bromine or iodine atom at the C3-position. researchgate.net

This resin-bound 3-halo-imidazo[1,2-a]pyridine can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, to introduce diversity at this position. researchgate.net The final products are then cleaved from the solid support. The use of traceless linkers, such as a sulfone linker, allows for the release of the final product without any residual atoms from the linker. beilstein-journals.orgnih.gov

The following table outlines a general scheme for the solid-phase synthesis of 3-substituted imidazo[1,2-a]pyridine derivatives.

StepDescriptionReagents and Conditions
1Attachment of a linker to the solid supporte.g., Sodium benzenesulfinate resin
2Formation of resin-bound α-haloketoneα,α'-dihaloketone
3Imidazo[1,2-a]pyridine ring formation2-Aminopyridine derivative
4Halogenation at C3e.g., N-Bromosuccinimide (NBS)
5Diversification via cross-couplinge.g., Suzuki, Heck, Sonogashira
6Cleavage from the resine.g., Oxidation-elimination for a traceless linker

Synthetic Utility and Advanced Applications in Organic Chemistry

3-Bromo-2-phenylimidazo[1,2-a]pyridine as a Versatile Synthetic Building Block

This compound serves as a highly versatile building block in synthetic organic chemistry. The strategic placement of the bromine atom at the C-3 position of the imidazo[1,2-a]pyridine (B132010) scaffold makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This reactivity is fundamental to its utility in constructing more complex molecular architectures.

The C-Br bond at the 3-position is a key handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org Methodologies such as Suzuki and Sonogashira couplings can be employed to introduce new aryl, heteroaryl, or alkyl groups, thereby expanding the structural diversity of the resulting compounds. nih.gov The presence of the 2-phenyl group also influences the electronic properties of the heterocyclic system, which can be further modified to tune the characteristics of the final molecule. The imidazo[1,2-a]pyridine core itself is a "privileged structure" in medicinal chemistry, and the ability to selectively functionalize it at the C-3 position enhances its value for creating libraries of compounds for biological screening. researchgate.net

The reactivity of the C-3 position is not limited to palladium catalysis. Electrochemical methods have also been developed for the synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridines, offering a sustainable approach that uses electrons as a traceless oxidant. researchgate.net This highlights the ongoing development of new synthetic strategies centered around this important scaffold.

Below is a table summarizing key reactions where this compound or its parent scaffold is used as a building block.

Reaction TypeReagents/CatalystProduct TypeSignificance
Suzuki CouplingArylboronic acid, Pd catalyst3-Aryl-2-phenylimidazo[1,2-a]pyridinesForms C-C bonds to introduce aryl substituents. nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst3-Alkynyl-2-phenylimidazo[1,2-a]pyridinesIntroduces alkynyl moieties for further transformations. nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst3-Amino-2-phenylimidazo[1,2-a]pyridinesForms C-N bonds, crucial for many bioactive molecules. rsc.orgnih.gov
Electrochemical BrominationElectrochemical cell, Bromide source3-Bromo-2-phenylimidazo[1,2-a]pyridinesGreen and efficient method for synthesizing the title compound. researchgate.net

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound as a synthetic intermediate extends to the construction of complex organic molecules with significant biological and material properties. The imidazo[1,2-a]pyridine nucleus is a core component of several commercial pharmaceuticals, and this specific bromo-derivative provides a direct route to novel analogues. rsc.orgrsc.org

One key application is in the synthesis of 3-aroylimidazo[1,2-a]pyridines, which are recognized for their therapeutic potential, including anticancer and antimitotic activities. rsc.orgresearchgate.net Starting from 2-arylimidazo[1,2-a]pyridines, direct C-3 functionalization can be achieved through methods like iron-catalyzed aerobic oxidative cross-dehydrogenative coupling with aryl aldehydes. rsc.orgrsc.orgresearchgate.netrsc.org This reaction can be tuned to produce different complex products; for instance, carrying out the reaction under an argon atmosphere instead of air leads to the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.orgrsc.orgresearchgate.net

Furthermore, the scaffold is used to synthesize molecules with specific functionalities, such as 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, which have been investigated for their anti-inflammatory and analgesic properties. nih.gov The synthesis of these complex molecules often involves a multi-step process where the initial functionalization of the 3-bromo precursor is a critical step. The versatility of this building block allows for the systematic modification of the core structure to optimize biological activity or other desired properties. For example, it has been used in the synthesis of 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives that act as inhibitors for various enzymes. researchgate.net

Development of Methodologies for Nitrogen-Containing Heterocycles

Research focused on this compound and its parent scaffold significantly contributes to the broader field of synthetic methodologies for nitrogen-containing heterocycles. nih.gov These heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the development of efficient and sustainable synthetic routes a primary goal for organic chemists. frontiersin.orgresearchgate.net

The imidazo[1,2-a]pyridine framework serves as an excellent platform for developing and showcasing novel synthetic methods. Recent advancements include:

Visible Light-Induced C-H Functionalization : Photochemical synthesis strategies are increasingly used for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com These methods avoid the harsh conditions and metal catalysts often required in traditional synthesis, representing a greener approach. Reactions such as C3-formylation, C3-aminoalkylation, and C3-arylation have been successfully achieved using visible light and a photocatalyst. mdpi.com

Transition Metal-Free Reactions : To circumvent the cost and toxicity associated with transition metals like palladium, new methodologies are being explored. icsr.in For instance, a transition-metal-free, regioselective C-H arylation of 2-phenylimidazo-[1,2-a]pyridines has been developed using sustainable visible light as the energy source. icsr.in

Multicomponent Reactions (MCRs) : The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, provides an efficient one-pot synthesis of substituted imidazo[1,2-a]pyridines. mdpi.com This approach is highly atom-economical and allows for the rapid generation of molecular diversity from simple starting materials.

Novel Catalytic Systems : Iron-catalyzed reactions, such as the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines, offer a more abundant and less toxic alternative to precious metal catalysts. rsc.orgresearchgate.netrsc.org

These methodological advancements, often demonstrated on the imidazo[1,2-a]pyridine core, are frequently transferable to other nitrogen-containing heterocyclic systems, thereby enriching the synthetic chemist's toolkit. researchgate.net

Contribution to Material Science

Beyond its role in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, and specifically derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562), have made notable contributions to material science. These compounds often exhibit highly fluorescent characteristics with high quantum yields, making them attractive for applications in organic electronics and as optical materials. rsc.orgrsc.org

A significant application lies in the development of solid-state luminescent dyes. A series of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIPs) have been developed that display a wide range of emission colors from blue to red. rsc.org The luminescence properties are based on an excited-state intramolecular proton transfer (ESIPT) mechanism. By introducing different aryl groups onto the PIP core via palladium-catalyzed cross-coupling reactions, the ESIPT luminescence can be finely tuned. rsc.org

The table below shows how different substitutions on the 2-phenylimidazo[1,2-a]pyridine core affect the luminescence color.

Compound TypeKey Structural FeatureObserved Luminescence ColorUnderlying Mechanism
2'-methoxy PIPMethoxy group at 2' position of the phenyl ringBlueStandard fluorescence
2'-hydroxy PIP (HPIP)Hydroxy group at 2' position of the phenyl ringBlue-GreenExcited-State Intramolecular Proton Transfer (ESIPT)
Aryl-substituted HPIPAryl groups introduced at positions 6 or 8Tunable from Blue-Green to RedModulation of ESIPT energy by aryl substituents

A key finding is that while these compounds have low quantum yields in solution, they exhibit much stronger ESIPT luminescence in the solid state. rsc.org Time-dependent DFT calculations have supported experimental observations, showing that aryl substitution is a convenient method for tuning the emission energy without significant quenching from intermolecular interactions in the solid state. rsc.org This makes these materials promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future Research Directions in Synthetic Organic Chemistry

The field of synthetic organic chemistry continues to evolve, and the study of this compound and related structures points toward several promising future research directions.

A primary focus will be the continued development of greener and more sustainable synthetic methods . researchgate.net This includes expanding the use of visible-light photocatalysis, mechanochemistry, and electrochemical synthesis to reduce reliance on hazardous reagents and solvents. researchgate.netmdpi.comresearchgate.net The development of catalytic systems based on earth-abundant and non-toxic metals like iron is also a key area of interest. rsc.org

Another direction is the expansion of the reaction scope and the synthesis of novel complex molecules . While significant progress has been made in the C-3 functionalization of the imidazo[1,2-a]pyridine core, there is still potential to discover new reactions and to apply existing methods to create more intricate and functionally diverse molecules. This could involve late-stage functionalization of complex, biologically active compounds or the development of new multicomponent reactions to build molecular complexity rapidly. nih.gov

In material science , future work will likely focus on designing and synthesizing new imidazo[1,2-a]pyridine-based materials with tailored photophysical properties. By systematically modifying the electronic nature and steric bulk of substituents on the core structure, researchers can aim to create next-generation materials for OLEDs, sensors, and bio-imaging with improved efficiency, stability, and color purity. rsc.org The findings that these derivatives can serve as valuable building blocks for functional materials will spur further investigation into their potential applications. nih.govresearchgate.net

Finally, the exploration of this compound and its derivatives as versatile intermediates will continue to bridge synthetic chemistry with medicinal chemistry and materials science, leading to the discovery of new therapeutic agents and advanced materials. nih.govrsc.org

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-2-phenylimidazo[1,2-a]pyridine?

The compound is typically synthesized via cyclization reactions. A common method involves reacting phenacyl bromide derivatives with 2-aminopyridines under oxidative conditions. For example, treatment of 3-bromopyridine-2-amine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I₂) generates the imidazo[1,2-a]pyridine core . Alternatively, bromination of 2-phenylimidazo[1,2-a]pyridine using Br₂ in ethanol yields the 3-bromo derivative with high purity (89% yield), confirmed by ¹H-NMR and mass spectrometry . Key reagents include elemental bromine, zinc dust, and ammonium chloride for purification .

Q. How is this compound characterized structurally?

Characterization involves multi-spectral analysis:

  • FT-IR : Peaks at 1672 cm⁻¹ (C=O stretch in amide derivatives) and 821 cm⁻¹ (C-Br vibration) .
  • ¹H-NMR : Distinct signals include δ 8.62 (d, J = 6.4 Hz, aromatic proton) and δ 10.80 (s, amide NH) .
  • LC-MS : Molecular ion [M+1]⁺ at m/z 508.0 for brominated derivatives .
  • Elemental analysis validates Br content (theoretical: 45.20%; observed: 45.09%) .

Advanced Research Questions

Q. How do competing reaction pathways influence the synthesis of this compound?

The reaction mechanism involves a radical process where iodine and TBHP generate t-BuO• radicals, initiating C–C bond cleavage. Bromine (Br₂) competes with amidation, leading to divergent products. For instance, adding Br₂ traps intermediates to form 3-bromo derivatives (88% yield), while omitting bromine favors amide products. Control experiments show that bromine is essential for halogenation, as scavenging Br₂ with cyclohexene halts imidazopyridine formation . This highlights the need for precise stoichiometric control of Br₂ and iodine to optimize selectivity .

Q. What structural modifications enhance binding affinity to peripheral benzodiazepine receptors (PBR)?

Structure-activity relationship (SAR) studies reveal:

  • Position 8 substitution : Lipophilic groups (e.g., Br, Cl) at C8 increase PBR affinity. For example, 8-bromo derivatives show 10-fold higher selectivity over central benzodiazepine receptors (CBR) .
  • Phenyl ring para-substitution : A chlorine atom at the phenyl ring’s para position improves binding (e.g., compound 17 , Ki = 2.3 nM for PBR) .
  • Amide nitrogen modifications : Bulky substituents reduce off-target effects, as seen in compound 34 , which elevates neurosteroid levels without GABA_A receptor interaction .

Q. How can contradictory data on bromination efficiency be resolved?

Discrepancies arise from reagent choice and reaction conditions. For example:

  • TBHP/I₂ systems yield 42% brominated products but require excess Br₂ for completion .
  • Direct Br₂ addition in ethanol achieves 89% yield but risks over-bromination . Resolution involves kinetic monitoring (e.g., LC-MS tracking) and adjusting Br₂ stoichiometry. Parallel experiments using trapping agents (e.g., cyclohexene) confirm bromine’s role in intermediate formation .

Methodological Challenges

Q. What strategies optimize regioselectivity in imidazo[1,2-a]pyridine functionalization?

Regioselective bromination at C3 is achieved via:

  • Directed metalation : Using zinc dust to activate the pyridine ring, directing Br to C3 .
  • Radical control : TBHP/I₂ systems stabilize intermediates, minimizing side reactions at C6 or C8 . Computational modeling (DFT) of electron density maps can predict reactive sites, reducing trial-and-error approaches .

Q. How do solvent and temperature affect the stability of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the compound during NMR analysis but may induce decomposition at >100°C. Ethanol or toluene at 90–100°C is optimal for synthesis, while prolonged heating (>3 h) degrades brominated products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.